molecular formula C16H14BrF3N2O2 B3435288 1-(5-BROMOFURAN-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE

1-(5-BROMOFURAN-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE

Cat. No.: B3435288
M. Wt: 403.19 g/mol
InChI Key: NLCRKFXEUCUICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-BROMOFURAN-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a bromofuran moiety and a trifluoromethyl-substituted phenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMOFURAN-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the bromofuran and trifluoromethylphenyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include brominating agents, trifluoromethylating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMOFURAN-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(5-BROMOFURAN-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(5-BROMOFURAN-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The bromofuran and trifluoromethylphenyl groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-BROMOFURAN-2-CARBONYL)AMINO]-3-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA
  • Trifluoromethylated aromatic compounds
  • Bromofuran derivatives

Uniqueness

1-(5-BROMOFURAN-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to the combination of its bromofuran and trifluoromethylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3N2O2/c17-14-5-4-13(24-14)15(23)22-8-6-21(7-9-22)12-3-1-2-11(10-12)16(18,19)20/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRKFXEUCUICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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